2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of diaminophosphinimyl groups attached to the triazine core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Triazine Core: Starting with cyanuric chloride, a common precursor for triazine derivatives, the triazine core can be formed through nucleophilic substitution reactions.
Introduction of Diaminophosphinimyl Groups: The diaminophosphinimyl groups can be introduced through reactions with appropriate phosphinimyl reagents under controlled conditions, such as using a base or catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up the synthesis: Using larger reactors and continuous flow systems.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the diaminophosphinimyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases, or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug design.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The diaminophosphinimyl groups may interact with enzymes or receptors, modulating their activity. The triazine core can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Melamine: A simpler triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine compound used in swimming pool disinfectants.
Atrazine: A triazine herbicide used in agriculture.
Uniqueness
2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of diaminophosphinimyl groups, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
61413-55-6 |
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Molecular Formula |
C3H18N15P3 |
Molecular Weight |
357.20 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H18N15P3/c4-19(5,6)16-1-13-2(17-20(7,8)9)15-3(14-1)18-21(10,11)12/h(H18,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18) |
InChI Key |
VPYJJBPDUDPMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)NP(=N)(N)N)NP(=N)(N)N)NP(=N)(N)N |
Origin of Product |
United States |
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